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Introduction
Cephalosporinases are a subset of β-lactamase enzymes that confer resistance to

cephalosporin antibiotics by hydrolyzing the amide bond in the β-lactam ring. The increasing

prevalence of antibiotic resistance necessitates a thorough understanding of the evolutionary

relationships and functional diversity of these enzymes. Phylogenetic analysis is a powerful tool

for classifying cephalosporinases into distinct families, tracking their evolution, and identifying

key residues that determine their substrate specificity. This guide provides a comprehensive

overview of the methodologies involved in the phylogenetic analysis of cephalosporinase
families, presents key kinetic data, and illustrates relevant biological and experimental

workflows.

The molecular classification of β-lactamases, first proposed by Ambler, categorizes these

enzymes into four classes (A, B, C, and D) based on their amino acid sequences.[1][2] Classes

A, C, and D are serine β-lactamases, utilizing a serine residue in their active site for catalysis.

[1][2] In contrast, Class B enzymes are metallo-β-lactamases that require zinc ions for their

activity.[1][2] This classification forms the basis for understanding the evolutionary divergence

and functional characteristics of different cephalosporinase families.
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The functional diversity of cephalosporinases is quantitatively described by their kinetic

parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km

reflects the substrate concentration at which the reaction rate is half of the maximum velocity

(Vmax), indicating the enzyme's affinity for the substrate. A lower Km value signifies higher

affinity. The kcat value, also known as the turnover number, represents the number of substrate

molecules converted to product per enzyme molecule per unit of time when the enzyme is

saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic

efficiency.

The following tables summarize the kinetic parameters of representative members from each of

the four Ambler classes of β-lactamases against various cephalosporin substrates.

Table 1: Kinetic Parameters of Class A Cephalosporinases

Enzyme Substrate Km (µM) kcat (s⁻¹)
kcat/Km
(µM⁻¹s⁻¹)

Reference

Toho-1 Cephalothin 28 1400 50 [3][4]

Toho-1 Cefotaxime 48 810 17 [3][4]

CTX-M-14 Cefotaxime 50 1800 36 [5]

CTX-M-14 Cephalothin 25 1100 44 [5]

TLA-1 Ceftazidime 130 2.1 0.016 [6]

Table 2: Kinetic Parameters of Class B Metallo-β-Lactamases
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Enzyme Substrate Km (µM) kcat (s⁻¹)
kcat/Km
(µM⁻¹s⁻¹)

Reference

IMP-1 Cefotaxime 13 14 1.1 [7]

VIM-2 Cefotaxime 10 20 2.0 [7]

NDM-1 Cefotaxime 14 14 1.0 [7]

SIE-1 Cefotaxime 23 110 4.8 [8]

CJO-1 Cefotaxime 130 110 0.85 [9]

Table 3: Kinetic Parameters of Class C Cephalosporinases

Enzyme Substrate Km (µM) kcat (s⁻¹)
kcat/Km
(µM⁻¹s⁻¹)

Reference

AmpC (E.

cloacae)
Cephaloridine 20 1500 75 [10][11]

AmpC (E.

cloacae)
Cefazolin 10 27 2.7 [10][11]

CMY-2 Cephalothin 10 400 40 [12]

MIR-1 Cephalothin 25 1000 40 [12]

Ear1 (E.

aerogenes)
Cefepime 2800 13 0.005 [13]

Table 4: Kinetic Parameters of Class D Oxacillinases
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Enzyme Substrate Km (µM) kcat (s⁻¹)
kcat/Km
(µM⁻¹s⁻¹)

Reference

OXA-10 Cephaloridine 29 140 4.8 [14]

OXA-48 Cephalothin 250 1 0.004 [15]

OXA-48 Cefotaxime >500 NM NM [15]

OXA-163 Cephalothin 2 1 0.5 [15][16]

OXA-163 Cefotaxime 200 75 0.375 [15][16]

NM: Not measurable

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the

phylogenetic analysis of cephalosporinases.

Protein Sequence Acquisition and Multiple Sequence
Alignment
Objective: To obtain cephalosporinase amino acid sequences and align them to identify

conserved regions and evolutionary relationships.

Protocol:

Sequence Retrieval:

Obtain protein sequences of interest in FASTA format from public databases such as the

National Center for Biotechnology Information (NCBI) or UniProt.

For a comprehensive analysis, retrieve a representative set of sequences from each

cephalosporinase family (A, B, C, and D).

Multiple Sequence Alignment using Clustal Omega:[17][18][19]

Navigate to the Clustal Omega web server.
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Paste the retrieved FASTA sequences into the input window or upload a FASTA file.

Set the output format to your preference (e.g., ClustalW with character counts).

Keep the default alignment parameters for most applications. These are optimized for

general protein alignments.

Submit the job and wait for the alignment to complete.

The resulting alignment will show conserved amino acid residues, substitutions, insertions,

and deletions across the sequences.

Phylogenetic Tree Construction using MEGA (Molecular
Evolutionary Genetics Analysis)
Objective: To construct a phylogenetic tree to visualize the evolutionary relationships between

the aligned cephalosporinase sequences.

Protocol using MEGA Software:[1][20][21][22][23]

Open Aligned Sequences in MEGA:

Launch the MEGA software.

Go to File > Open a File/Session and select your saved alignment file (e.g., in MEGA or

FASTA format).

In the subsequent dialog, choose to Align the sequences. The Alignment Explorer window

will open.

Export Alignment for Phylogenetic Analysis:

In the Alignment Explorer window, go to Data > Export Alignment > MEGA Format.

Save the file with a .meg extension.

Construct a Maximum Likelihood (ML) Phylogenetic Tree:
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Return to the main MEGA window.

Go to Phylogeny > Construct/Test Maximum Likelihood Tree.[20]

Select the .meg file you just saved.

In the 'Analysis Preferences' window, configure the following:

Test of Phylogeny: Select Bootstrap method. Set the No. of Bootstrap Replications to

500 or 1000 for robust statistical support.[21]

Substitution Model: To determine the most appropriate model for your data, you can use

MEGA's built-in model selection tool (Models > Find Best DNA/Protein Models (ML)).

Common protein substitution models include JTT, WAG, and LG.

Rates among Sites: Choose Gamma Distributed with Invariant Sites (G+I) to account for

variable evolutionary rates across sites.

Gaps/Missing Data Treatment: Select Partial deletion or Complete deletion depending

on your dataset.

Click Compute to start the tree construction.

Visualize and Interpret the Tree:

Once the computation is complete, the phylogenetic tree will be displayed.

The numbers at the nodes represent bootstrap values, which indicate the statistical

support for that particular branching. Higher values (typically >70) suggest a more reliable

grouping.

The branch lengths are proportional to the amount of evolutionary change.

Determination of Enzyme Kinetic Parameters (Km and
kcat)
Objective: To experimentally measure the kinetic parameters of a purified cephalosporinase.
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Protocol:[16][24][25]

Enzyme Purification:

Express and purify the cephalosporinase of interest using standard protein purification

techniques (e.g., affinity chromatography).

Kinetic Assay Setup:

Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

Prepare a stock solution of the purified enzyme of known concentration.

Prepare a series of dilutions of the cephalosporin substrate in the reaction buffer.

Measurement of Initial Reaction Rates:

Use a UV-Vis spectrophotometer to monitor the hydrolysis of the β-lactam ring, which

results in a change in absorbance at a specific wavelength. For the chromogenic

cephalosporin nitrocefin, the hydrolysis can be monitored at 486 nm.

For each substrate concentration, add a small, fixed amount of the purified enzyme to the

substrate solution in a cuvette.

Immediately start recording the change in absorbance over time. The initial linear portion

of the curve represents the initial reaction rate (V₀).

Data Analysis:

Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]).

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g.,

GraphPad Prism): V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

The software will provide the values for Vmax and Km.

Calculation of kcat:
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Calculate kcat using the following equation: k꜀ₐₜ = Vₘₐₓ / [E] where [E] is the total enzyme

concentration used in the assay.

Mandatory Visualizations
This section provides diagrams created using the DOT language to illustrate key workflows and

logical relationships in the phylogenetic analysis of cephalosporinases.

Experimental Workflow for Phylogenetic Analysis
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Caption: Workflow for phylogenetic analysis of cephalosporinases.
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Caption: Logical flow of inducible AmpC β-lactamase regulation.[26][27][28]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13388198#phylogenetic-analysis-of-different-
cephalosporinase-families]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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